Cas no 52420-29-8 (2-Imidazolidinone,1-(3,4-dichlorophenyl)-)
2-Imidazolidinone,1-(3,4-dichlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2-Imidazolidinone,1-(3,4-dichlorophenyl)-
- 1-(3,4-dichlorophenyl)imidazolidin-2-one
- 1-(3,4-Dichlorophenyl)tetrahydro-2H-imidazol-2-one
- 1-(3,4-Dichlorophenyl)-2-imidazolidinone
- 1-(3,4-dichloro-phenyl)-imidazolidin-2-one
- 1-(3,4-Dichlor-phenyl)-imidazolidinon-(2)
- 1-<3,4-Dichlor-phenyl>-imidazolidon-(2)
- 2-Oxo-1-<3,4-dichlor-phenyl>-imidazolidin
- dichlorophenyltetrahydroimidazolone
- DTXSID00344875
- 1-(3,4-Dichlorophenyl)-2-imidazolidinone #
- A870986
- LNOJOHVKUUWHQW-UHFFFAOYSA-N
- EN300-7436972
- Z1269115435
- FA-0887
- 52420-29-8
- CCA42029
- CS-0453268
- 1-(3',4'-Dichlorophenyl)-3-phenylimidazolidinone
- FT-0680998
- J-503082
- MFCD08689734
- AKOS000280091
-
- MDL: MFCD08689734
- Inchi: 1S/C9H8Cl2N2O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4H2,(H,12,14)
- InChI Key: LNOJOHVKUUWHQW-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)N1C(NCC1)=O)Cl
Computed Properties
- Exact Mass: 230.00100
- Monoisotopic Mass: 230.0013683g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 237
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 32.3Ų
Experimental Properties
- Density: 1.44
- Melting Point: 185-187
- Boiling Point: °Cat760mmHg
- Flash Point: °C
- Refractive Index: 1.603
- PSA: 32.34000
- LogP: 2.91680
2-Imidazolidinone,1-(3,4-dichlorophenyl)- Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:(BD50353)
2-Imidazolidinone,1-(3,4-dichlorophenyl)- Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Imidazolidinone,1-(3,4-dichlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004338-1g |
1-(3,4-Dichlorophenyl)imidazolidin-2-one |
52420-29-8 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM186965-5g |
1-(3,4-Dichlorophenyl)tetrahydro-2H-imidazol-2-one |
52420-29-8 | 95% | 5g |
$718 | 2021-08-05 | |
| abcr | AB235806-500 mg |
1-(3,4-Dichlorophenyl)tetrahydro-2H-imidazol-2-one; 95% |
52420-29-8 | 500MG |
€192.90 | 2022-03-04 | ||
| abcr | AB235806-1 g |
1-(3,4-Dichlorophenyl)tetrahydro-2H-imidazol-2-one; 95% |
52420-29-8 | 1g |
€246.80 | 2022-03-04 | ||
| abcr | AB235806-5 g |
1-(3,4-Dichlorophenyl)tetrahydro-2H-imidazol-2-one; 95% |
52420-29-8 | 5g |
€633.10 | 2022-03-04 | ||
| abcr | AB235806-10 g |
1-(3,4-Dichlorophenyl)tetrahydro-2H-imidazol-2-one; 95% |
52420-29-8 | 10g |
€932.40 | 2022-03-04 | ||
| Apollo Scientific | OR12078-1g |
1-(3,4-Dichlorophenyl)imidazolidin-2-one |
52420-29-8 | 95+% | 1g |
£231.00 | 2025-02-19 | |
| Apollo Scientific | OR12078-5g |
1-(3,4-Dichlorophenyl)imidazolidin-2-one |
52420-29-8 | 95+% | 5g |
£693.00 | 2025-02-19 | |
| Chemenu | CM186965-1g |
1-(3,4-Dichlorophenyl)tetrahydro-2H-imidazol-2-one |
52420-29-8 | 95% | 1g |
$240 | 2024-07-15 | |
| abcr | AB235806-500mg |
1-(3,4-Dichlorophenyl)tetrahydro-2H-imidazol-2-one, 95%; . |
52420-29-8 | 95% | 500mg |
€215.40 | 2025-04-18 |
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Additional information on 2-Imidazolidinone,1-(3,4-dichlorophenyl)-
Chemical Profile of 2-Imidazolidinone, 1-(3,4-dichlorophenyl) (CAS No. 52420-29-8)
2-Imidazolidinone, 1-(3,4-dichlorophenyl), identified by its Chemical Abstracts Service (CAS) number 52420-29-8, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the imidazolidinone class, characterized by a five-membered ring containing two nitrogen atoms and a hydroxyl group. The presence of a 3,4-dichlorophenyl substituent at the 1-position of the imidazolidinone core imparts unique electronic and steric properties, making it a valuable scaffold for various chemical applications.
The structural motif of 1-(3,4-dichlorophenyl)-2-imidazolidinone has garnered attention due to its potential in medicinal chemistry. The dichlorophenyl group not only enhances lipophilicity but also introduces electrophilic centers that can participate in further functionalization. This dual functionality has been exploited in the design of novel bioactive molecules targeting diverse biological pathways.
Recent advancements in computational chemistry have highlighted the significance of 2-imidazolidinone derivatives in drug discovery. Molecular modeling studies indicate that compounds with this core structure exhibit promising interactions with biological targets such as enzymes and receptors. The chlorine atoms in the phenyl ring act as critical pharmacophores, influencing both binding affinity and selectivity. This has spurred interest in synthesizing analogs to optimize pharmacokinetic profiles.
In the context of modern pharmaceutical development, 1-(3,4-dichlorophenyl)-2-imidazolidinone has been explored as a precursor for more complex molecules. Its reactivity allows for facile modifications through nucleophilic substitution or metal-catalyzed cross-coupling reactions. Such transformations have led to the synthesis of libraries of derivatives, which are then screened for biological activity. This approach aligns with the growing trend toward fragment-based drug design, where small molecules like 52420-29-8 serve as building blocks for lead compounds.
One notable area of research involves the application of 2-imidazolidinone derivatives in anti-inflammatory and anticancer therapies. Studies have demonstrated that certain analogs exhibit inhibitory effects on key enzymes involved in inflammatory pathways, such as COX-2 and LOX. Similarly, their ability to interfere with microtubule formation has shown potential in oncology research. The dichlorophenyl substituent plays a crucial role in modulating these activities by influencing electronic distribution and steric hindrance.
The synthesis of 1-(3,4-dichlorophenyl)-2-imidazolidinone typically involves condensation reactions between appropriately substituted hydrazines and carbonyl compounds, followed by cyclization under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes. For instance, microwave-assisted synthesis has been employed to accelerate reaction times while maintaining high yields. These improvements are essential for supporting preclinical and clinical trials requiring substantial quantities of pure compound.
From a spectroscopic perspective, CAS No. 52420-29-8 exhibits characteristic peaks in nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy that confirm its molecular structure. Proton NMR reveals distinct signals corresponding to aromatic protons and heterocyclic moieties, while carbon NMR provides detailed information about the substitution pattern on the imidazolidinone ring. Mass spectrometry further validates the molecular weight and fragmentation patterns consistent with the proposed structure.
The physicochemical properties of 2-imidazolidinone derivatives, including solubility and stability, are critical factors influencing their suitability for pharmaceutical applications. The presence of electron-withdrawing chlorine atoms enhances hydrophobicity, which can improve membrane permeability but may also affect metabolic clearance rates. Researchers are actively investigating strategies to balance these properties through structural modifications.
Environmental considerations also play a role in the development and application of such compounds. Biodegradability studies have been conducted to assess the environmental impact of 1-(3,4-dichlorophenyl)-2-imidazolidinone and its derivatives under various conditions. These assessments help ensure that their use does not contribute undue environmental burden while maintaining efficacy in intended applications.
In conclusion, 2-Imidazolidinone, 1-(3,4-dichlorophenyl) (CAS No. 52420-29-8) represents a versatile chemical entity with broad implications in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting inflammatory and oncological diseases. Ongoing research continues to uncover new applications and optimize synthetic routes for this compound and its derivatives.
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